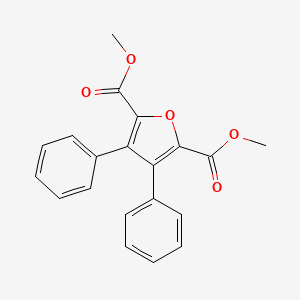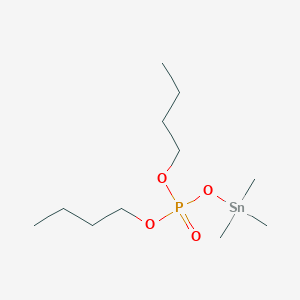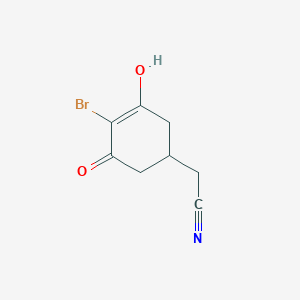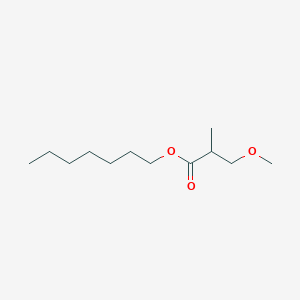
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of two phenyl groups attached to the furan ring and two ester groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate typically involves the esterification of furan-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of bio-based feedstocks, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, due to its rigid structure and thermal stability
Wirkmechanismus
The mechanism of action of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release furan-2,5-dicarboxylic acid, which can then participate in further biochemical reactions. The phenyl groups can interact with aromatic receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Dimethyl furan-2,5-dicarboxylate: Lacks the phenyl groups, making it less hydrophobic and less rigid.
Dimethyl 3,4-furandicarboxylate: Similar ester groups but different substitution pattern on the furan ring.
Dimethyl 2,5-diphenylfuran-3,4-dicarboxylate: Different positioning of the ester groups and phenyl groups.
Uniqueness: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is unique due to the specific positioning of the phenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and rigidity .
Eigenschaften
CAS-Nummer |
88167-82-2 |
|---|---|
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
dimethyl 3,4-diphenylfuran-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(25-17)20(22)24-2/h3-12H,1-2H3 |
InChI-Schlüssel |
OXGRGIOFTGVTAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)

![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)

![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)




